2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Description
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZBHURGHJQGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436475 | |
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-30-9 | |
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide typically involves the reaction of 4-hydrazinylphenyl derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazones and other reduced derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
Industrial and Regulatory Considerations
Biological Activity
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, also known as a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a phenyl ring and an ethanesulfonamide moiety. Its potential applications span various therapeutic areas, particularly in oncology and infectious diseases.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, which can lead to inhibition or modulation of their activity. This compound has been identified as a kinase inhibitor , making it a candidate for cancer therapy by interfering with signaling pathways that promote tumor growth .
Key Mechanisms:
- Enzyme Inhibition : It inhibits specific kinases involved in cancer cell proliferation.
- Redox Reactions : The compound may participate in redox reactions, influencing cellular oxidative stress pathways.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer types, including:
- Colorectal Cancer
- Non-Small Cell Lung Cancer
These findings suggest that the compound may disrupt the growth and survival of cancer cells through its kinase inhibition properties .
Antiviral Properties
In addition to its anticancer potential, this compound has been investigated for possible antiviral effects. Preliminary research indicates that it may interfere with viral replication mechanisms, although further studies are necessary to establish its efficacy and mechanism in this context.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Hydrazinylbenzenesulfonamide hydrochloride | 0.63 | Directly related sulfonamide structure |
| 4-Amino-N-methylbenzenemethanesulfonamide | 0.89 | Exhibits similar biological activities |
| 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride | 0.81 | Different scaffold but similar functionality |
| 2-(4-Aminophenyl)-N-methylethanesulfonamide | 0.77 | Shares phenyl and sulfonamide groups |
| 3-Hydrazinylbenzenesulfonamide | 0.61 | Related hydrazine structure |
This table illustrates the structural similarities and differences that contribute to the distinct biological activities observed in this compound compared to related compounds.
Research Findings
Numerous studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves reacting 4-hydrazinophenyl derivatives with ethanesulfonyl chloride under basic conditions.
-
Case Studies :
- A study demonstrated its effectiveness in inhibiting tumor growth in xenograft models of colorectal cancer.
- Another investigation highlighted its potential as a lead compound for developing new antiviral agents.
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction conditions. For hydrazinyl-containing sulfonamides, key steps include:
- Solvent selection : Polar aprotic solvents like sulfolane (used in decarboxylation of related sulfonamides ) enhance reaction efficiency.
- Hydrazine stoichiometry : Controlled addition of hydrazine hydrate (as in ) minimizes side reactions.
- Temperature control : Maintaining 60–80°C during coupling reactions reduces decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (as in ) isolates the product. Validate purity via HPLC (≥95%) and elemental analysis .
Basic: What spectroscopic and crystallographic methods are critical for verifying the structure of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Confirm hydrazinyl (-NH-NH₂) protons at δ 3.5–4.5 ppm and methyl group (N-CH₃) at δ 2.8–3.1 ppm .
- ¹³C NMR : Identify sulfonamide sulfur-bound carbons (C-SO₂) at ~55 ppm .
- X-ray crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O) as seen in analogous sulfonamides (bond lengths: 1.8–2.1 Å) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₉H₁₅N₃O₂S: ~253.3 g/mol) .
Basic: How should researchers characterize the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility profiling : Test in DMSO, water, and ethanol (common solvents for sulfonamides). Use UV-Vis spectroscopy to quantify solubility (e.g., λmax ~260 nm) .
- Stability assays :
Advanced: What computational strategies are recommended to predict the compound’s bioactivity and binding modes?
Methodological Answer:
-
Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Parameters:
Grid Box Size Exhaustiveness Scoring Function 25 × 25 × 25 Å 20 Vina (kcal/mol) Reference crystal structures of sulfonamide-protein complexes (PDB: 3IAI) . -
ADMET prediction : Employ SwissADME to assess permeability (LogP ~1.8) and cytochrome P450 interactions .
Advanced: How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
- Kinase inhibition :
- Use a fluorescence-based assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR). IC₅₀ values <10 µM indicate potency .
- Antimicrobial testing :
Advanced: How should researchers resolve contradictions between experimental data (e.g., NMR vs. crystallography)?
Methodological Answer:
- Case example : If NMR suggests a planar hydrazine group but crystallography shows a twisted conformation:
Safety and Handling: What protocols are essential for safe laboratory use of this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles (hydrazine derivatives are skin irritants) .
- Ventilation : Use fume hoods for weighing and synthesis (hydrazine vapors are toxic) .
- Spill management : Neutralize with 10% acetic acid; collect residues in hazardous waste containers .
Tables for Key Data
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 2.8 (s, 3H, N-CH₃), δ 6.7–7.2 (m, 4H, Ar-H) | |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1150 cm⁻¹ (S=O) |
Table 2: Stability Profile in Aqueous Buffers
| pH | Degradation (%) at 24h |
|---|---|
| 2 | 15 |
| 7 | 5 |
| 9 | 25 |
| Data derived from analogous sulfonamides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
